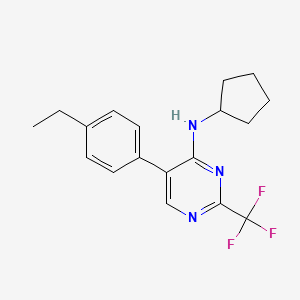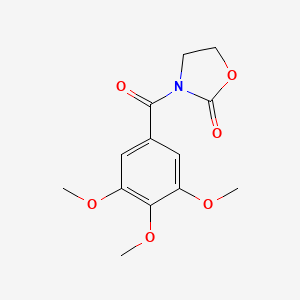
2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities. The compound features a 1,3-oxazolidin-2-one ring structure, which is a cyclic carbamate, and a 3,4,5-trimethoxybenzoyl group. This combination of structural elements makes it a valuable molecule in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate oxazolidinone precursor. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 3,4,5-trimethoxybenzoic acid and the amino group of the oxazolidinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones or benzoyl derivatives
Scientific Research Applications
2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- has several scientific research applications:
Chemistry: Used as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets. For instance, oxazolidinones are known to inhibit protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome. This prevents the formation of the initiation complex and subsequent protein synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant strains.
Veru-111: A selective tubulin inhibitor with antiproliferative activity.
Uniqueness
2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- is unique due to its specific structural features, which confer distinct biological activities. The presence of the 3,4,5-trimethoxybenzoyl group enhances its ability to interact with molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
50915-99-6 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxybenzoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO6/c1-17-9-6-8(7-10(18-2)11(9)19-3)12(15)14-4-5-20-13(14)16/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZWMIIIHUIXPCEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)
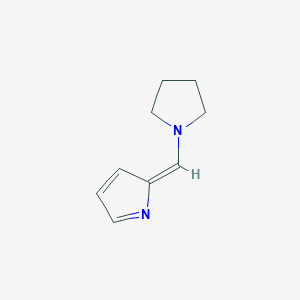

![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)
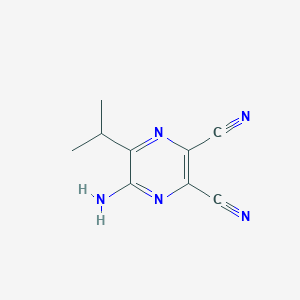
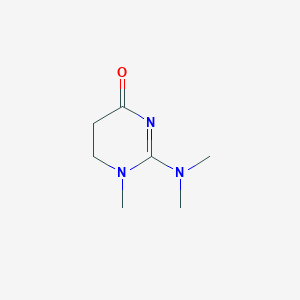

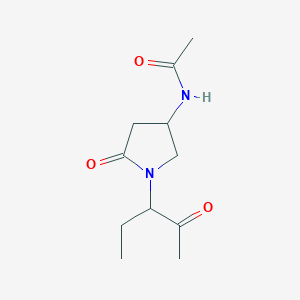
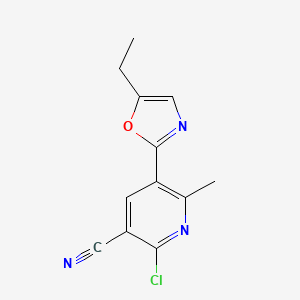
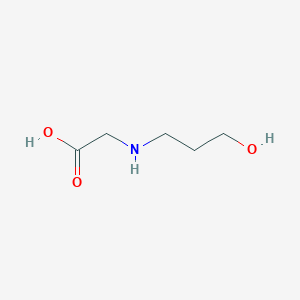
![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)
